molecular formula C9H12N2O3S B14828496 2-Amino-6-cyclopropoxybenzenesulfonamide

2-Amino-6-cyclopropoxybenzenesulfonamide

Katalognummer: B14828496
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: HOZPSRJAFNKAKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-cyclopropoxybenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities. . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-cyclopropoxybenzenesulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chloride in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary, with primary amines being highly reactive, while secondary amines show lower reactivity.

Industrial Production Methods: Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-cyclopropoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Amino-6-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-6-cyclopropoxybenzenesulfonamide stands out due to its unique cyclopropoxy group, which may contribute to its distinct biological activities and chemical reactivity. This structural feature differentiates it from other sulfonamide derivatives and may offer unique advantages in various applications.

Eigenschaften

Molekularformel

C9H12N2O3S

Molekulargewicht

228.27 g/mol

IUPAC-Name

2-amino-6-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H12N2O3S/c10-7-2-1-3-8(14-6-4-5-6)9(7)15(11,12)13/h1-3,6H,4-5,10H2,(H2,11,12,13)

InChI-Schlüssel

HOZPSRJAFNKAKE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC=CC(=C2S(=O)(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.